5-(3,5-Dimethylphenyl)sulfonyl-3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Description
5-(3,5-Dimethylphenyl)sulfonyl-3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, along with a tetrahydropyrazolo[4,3-c]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)sulfonyl-3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-12-8-13(2)10-14(9-12)24(21,22)20-6-4-16-15(11-20)17(19-18-16)5-7-23-3/h8-10H,4-7,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIIGBJECFACTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CCC3=C(C2)C(=NN3)CCSC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,5-Dimethylphenyl)sulfonyl-3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves multiple steps, typically starting with the preparation of the core tetrahydropyrazolo[4,3-c]pyridine structure. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the sulfonyl group and the dimethylphenyl ring is usually accomplished through sulfonation and subsequent substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule, resulting in the formation of different reduced products.
Substitution: The aromatic ring and other reactive sites within the molecule can undergo substitution reactions with various reagents, leading to the formation of derivatives with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its interactions with specific molecular targets.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 5-(3,5-Dimethylphenyl)sulfonyl-3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 5-(3,5-Dimethylphenyl)sulfonyl-3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine stands out due to its unique combination of functional groups and structural features. Similar compounds include those with variations in the sulfonyl group, the aromatic ring, or the core tetrahydropyrazolo[4,3-c]pyridine structure. Each of these compounds may exhibit different chemical properties and reactivity, highlighting the uniqueness of 5-(3,5-Dimethylphenyl)sulfonyl-3-(2-methylsulfanylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine in specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
